Anthranil
Overview
Description
Synthesis Analysis
The synthesis of Anthranil and its derivatives has been a focal point of research due to its relevance in producing bioactive compounds. A noteworthy method involves the Rh(III)-catalyzed C-H bond amination, employing Anthranil as a novel C-H amination reagent. This process enables the efficient synthesis of 2-acyl diarylamines, crucial for various bioactive compounds, by achieving high atom economy and avoiding external oxidants (Zou et al., 2016). Furthermore, Anthranils have been highlighted as versatile building blocks in constructing C–N bonds and N-heterocycles, significantly contributing to amination reactions and heterocycle synthesis (Gao et al., 2020).
Molecular Structure Analysis
Anthranil's molecular structure facilitates its diverse synthetic applications. Its ability to act as a bifunctional aminating reagent for both C(sp(2)) and C(sp(3)) bonds under rhodium(III) catalysis underscores its structural versatility. This capacity stems from Anthranil's molecular configuration, allowing it to tether a nucleophilic aniline to an electrophilic carbonyl, showcasing a remarkable adaptability in chemical reactions (Yu et al., 2016).
Chemical Reactions and Properties
Anthranil undergoes various chemical reactions, underscoring its reactivity and utility in organic synthesis. For instance, its role in the synthesis of 1H-indazoles through cooperative Co(III)/Cu(II)-catalyzed C-H activation and oxidative coupling with imidate esters highlights its chemical versatility and function as an aminating reagent (Li et al., 2016).
Physical Properties Analysis
The physical properties of Anthranil, such as its crystalline structure and behavior, are crucial for its applications in organic electronics and photonics. For example, isomerically pure anthradichalcogenophenes derived from Anthranil exhibit remarkable electrochemical and photochemical properties, facilitating their use in organic field-effect transistors (Nakano et al., 2012).
Chemical Properties Analysis
The chemical properties of Anthranil, particularly its reactivity towards various substrates, have been extensively studied. A notable reaction is the iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines, leading to the production of anthranilic acid derivatives. This reaction exemplifies Anthranil's reactivity and its potential in synthesizing valuable chemical entities (Matsubara et al., 2014).
Scientific Research Applications
Biological Synthesis of Drugs : Anthranil derivatives, such as tranilast and its analogs, can be synthesized using yeast (Saccharomyces cerevisiae) as a catalyst. These compounds exhibit antioxidant, anti-inflammatory, antiproliferative, and antigenotoxic effects (Eudes et al., 2011).
Pharmacophore in Drug Development : Anthranilic acid and its analogs serve as pharmacophores for developing pharmaceuticals aimed at managing various diseases. They show antimicrobial, antiviral, and insecticidal properties and are used in managing metabolic disorders and cancer resistance (Prasher & Sharma, 2021).
Antiallergic Properties : N (3', 4'-dimethoxycinnamoyl) anthranilic acid, a new antiallergic drug, inhibits hypersensitivity reactions and is considered clinically applicable for certain allergic diseases, particularly asthma (Koda et al., 1976).
Construction of C–N Bonds and N-heterocycles : Anthranils are used in a variety of amination reactions, including cross-coupling, C–H aminations, and annulation reactions, demonstrating their synthetic potential for C–N bond formation and heterocycle synthesis (Gao et al., 2020).
Insecticide Development : Anthranilic diamides are a new class of insecticides targeting the ryanodine receptor, offering a unique approach to pest management and providing a pharmacological tool for calcium signaling research (Cordova et al., 2006).
Metabolic Engineering for Industrial Synthesis : Efforts in metabolic engineering have been made to improve the synthesis of anthranilate from glucose in Escherichia coli, aiming for sustainable and environmentally compatible production processes (Balderas-Hernández et al., 2009).
Prostate Cancer Cell Proliferation Inhibition : Anthranilic acid ester derivatives exhibit antiandrogenic activity, inhibiting the proliferation of prostate cancer cells and serving as lead structures for antiandrogen development (Roell et al., 2011).
Biofilm Inhibition : Anthranilate inhibits biofilm formation by various bacteria, suggesting its potential as an agent for managing bacterial infections (Li et al., 2017).
Future Directions
Anthranils have recently emerged as versatile building blocks in the assembly of various C–N bonds and medicinally active heterocyclic systems . They provide a powerful platform for C–N bond formation and heterocycle synthesis . A deep understanding of the unique properties of anthranils and the underlying working mechanism can provide a guideline for researchers who are interested in anthranil chemistry, leading to further exploration of novel and efficient catalytic systems for C–N bond construction .
properties
IUPAC Name |
2,1-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c1-2-4-7-6(3-1)5-9-8-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKCAHQKNJXICB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CON=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181565 | |
Record name | Anthranil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anthranil | |
CAS RN |
271-58-9 | |
Record name | 2,1-Benzisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=271-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthranil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthranil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99331 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Anthranil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benz[c]isoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.437 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANTHRANIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58GQ20G9W6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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